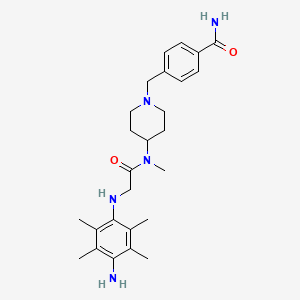![molecular formula C26H27Cl2N5O2 B1682777 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride CAS No. 867331-64-4](/img/structure/B1682777.png)
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride
Descripción general
Descripción
TG 100572 Clorhidrato es un inhibidor de cinasa multidiana que inhibe las cinasas de tirosina receptoras y las cinasas Src. Ha mostrado un potencial significativo en la inhibición de la función del factor de crecimiento endotelial vascular (VEGF), que es crucial en la angiogénesis patológica asociada con enfermedades como la degeneración macular relacionada con la edad (DMAE) y la retinopatía diabética proliferativa (RDP) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de TG 100572 Clorhidrato implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran intermedios que se controlan cuidadosamente para lograr la pureza y la actividad deseadas .
Métodos de producción industrial
La producción industrial de TG 100572 Clorhidrato generalmente implica técnicas de síntesis orgánica a gran escala. Estos métodos garantizan la consistencia y la calidad del compuesto, que son esenciales para su uso en investigación científica. El proceso de producción incluye medidas de control de calidad rigurosas para mantener la eficacia y seguridad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
TG 100572 Clorhidrato se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, lo que puede alterar su actividad.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, mejorando sus propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran TG 100572 Clorhidrato incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción se controlan cuidadosamente para garantizar el resultado deseado, como la temperatura, la presión y la elección del solvente .
Principales productos formados
Los principales productos formados a partir de estas reacciones suelen ser derivados de TG 100572 Clorhidrato con grupos funcionales modificados. Estos derivados pueden tener diferentes actividades biológicas y a menudo se estudian para comprender todo el potencial del compuesto .
Aplicaciones Científicas De Investigación
TG 100572 Clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto herramienta para estudiar la inhibición de cinasas y las vías de transducción de señales.
Biología: Investigado por sus efectos sobre la proliferación celular, la apoptosis y la angiogénesis.
Medicina: Explorado como un posible agente terapéutico para enfermedades que involucran angiogénesis anormal, como DMAE y RDP.
Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a las vías de las cinasas .
Mecanismo De Acción
TG 100572 Clorhidrato ejerce sus efectos inhibiendo múltiples cinasas, incluidas las cinasas de tirosina receptoras y las cinasas Src. Bloquea la fosforilación de la cinasa regulada por señales extracelulares (ERK), que es un efecto aguas abajo de la señalización de VEGF. Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células endoteliales, suprimiendo así la angiogénesis patológica .
Comparación Con Compuestos Similares
Compuestos similares
TG 100801: Otro inhibidor de cinasa multidiana con propiedades similares pero diferentes objetivos moleculares.
VEGFR-2-IN-32: Un inhibidor específico de VEGFR-2 con actividades biológicas distintas.
Pamufetinib: Un potente inhibidor de VEGFR y del receptor del factor de crecimiento de los hepatocitos (c-Met / HGFR)
Singularidad
TG 100572 Clorhidrato es único debido a su amplio espectro de inhibición de cinasas, incluidos VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ y varias cinasas de la familia Src. Este amplio perfil de actividad lo convierte en una herramienta valiosa para estudiar múltiples vías de señalización y desarrollar estrategias terapéuticas para enfermedades que involucran angiogénesis anormal .
Propiedades
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINBIHNVAYEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647593 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867331-64-4 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)

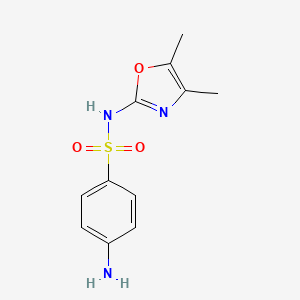
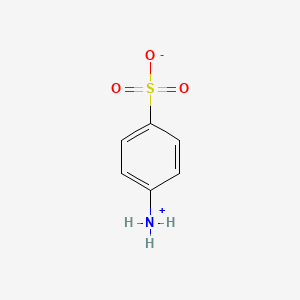
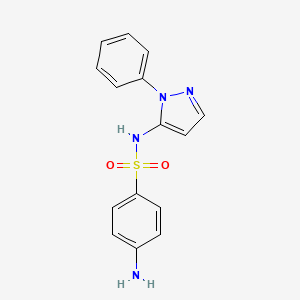
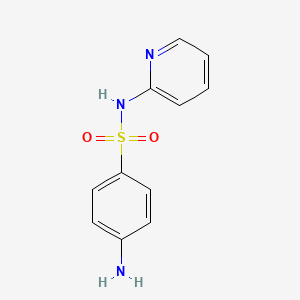
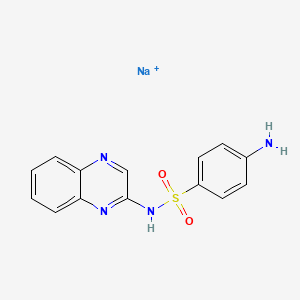
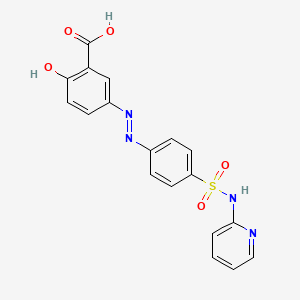

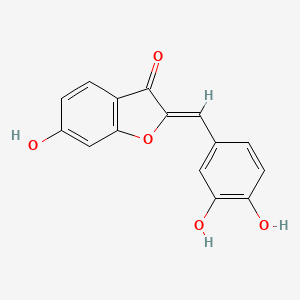
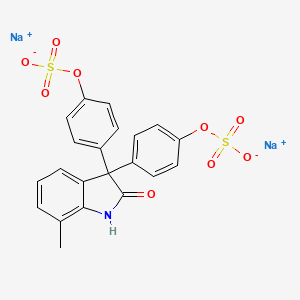
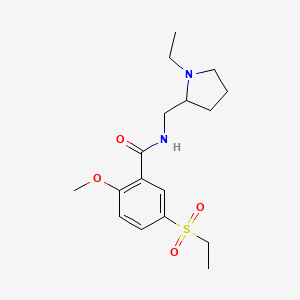
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
